Tecovirimat

Antiviral Potency Orthopoxvirus EC50

Tecovirimat (ST-246, TPOXX) is a definitive, low-MW (376.33) inhibitor of orthopoxvirus VP37 protein, blocking enveloped virion egress. Its EC50 of 0.009 µM against vaccinia virus and selectivity index >2,000 provide a uniquely clean window for mechanistic studies, unlike nephrotoxic DNA polymerase inhibitors (e.g., cidofovir, EC50 >29 µM). Demonstrates 100% survival in delayed-treatment lethal ectromelia challenge. Essential orthogonal control with no cross-resistance to cidofovir/brincidofovir. Ideal for high-resolution dissection of the F13L/VP37 pathway and reliable reference standard for antiviral screening.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.3 g/mol
CAS No. 869572-92-9
Cat. No. B1682736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTecovirimat
CAS869572-92-9
Synonyms4-trifluoromethyl-N-(3,3a,4,4a,5,5a,6,6a-octahydro-1,3-dioxo-4,6-ethenocycloprop(f)isoindol-2(1H)-yl)-benzamide
ST-246
Tecovirimat
TPOXX
Molecular FormulaC19H15F3N2O3
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+
InChIKeyCSKDFZIMJXRJGH-VWLPUNTISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tecovirimat (CAS 869572-92-9) for Research and Procurement: A VP37-Targeted Orthopoxvirus Inhibitor


Tecovirimat (ST-246, TPOXX) is a low-molecular-weight compound (MW: 376.33) [1] that functions as a specific inhibitor of the orthopoxvirus VP37 protein, a critical factor for the formation and release of enveloped virions [2]. It is orally bioavailable and demonstrates potent activity against multiple orthopoxviruses, including variola, monkeypox, vaccinia, and cowpox viruses, making it a primary chemical tool for studying poxvirus egress and a key component in biodefense stockpiles [3].

Why Tecovirimat Cannot Be Casually Substituted by Other Orthopoxvirus Antivirals


Unlike the broad-spectrum DNA polymerase inhibitors cidofovir and brincidofovir, which target viral genome replication and carry liabilities such as nephrotoxicity and potential carcinogenicity, Tecovirimat's mechanism is narrowly focused on the viral egress pathway via VP37 protein inhibition [1]. This fundamental difference in the viral life cycle stage targeted results in distinct potency, selectivity, and resistance profiles. Consequently, substituting Tecovirimat with a polymerase inhibitor in experimental systems or therapeutic strategies yields non-equivalent outcomes in terms of viral dissemination kinetics, selectivity windows, and susceptibility to resistance-conferring mutations [2]. The following quantitative evidence demonstrates the specific, measurable parameters that define these non-interchangeable properties.

Quantitative Differential Evidence for Tecovirimat (CAS 869572-92-9) Selection


In Vitro Potency Against Vaccinia Virus: Tecovirimat vs. Cidofovir

Tecovirimat exhibits significantly greater in vitro potency against vaccinia virus (VV) compared to cidofovir. In cell-based assays, the concentration required to inhibit viral replication by 50% (EC50) is nearly three orders of magnitude lower for Tecovirimat [1].

Antiviral Potency Orthopoxvirus EC50 Vaccinia Virus

Comparative Selectivity Index: Tecovirimat vs. Cidofovir in Vaccinia Virus

Tecovirimat's superior selectivity for viral targets translates into a vastly improved therapeutic window. The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to antiviral effective concentration (EC50), is >200-fold higher for Tecovirimat against vaccinia virus compared to cidofovir [1].

Selectivity Index Cytotoxicity Antiviral Safety Window

Mechanism-Based Cross-Resistance Profile: Tecovirimat vs. Brincidofovir

Due to its distinct mechanism of action targeting the viral VP37 egress protein, Tecovirimat retains full antiviral activity against orthopoxvirus isolates that are resistant to cidofovir, the active metabolite of brincidofovir. Conversely, isolates resistant to Tecovirimat remain sensitive to cidofovir/brincidofovir [1].

Antiviral Resistance VP37 DNA Polymerase Cross-Resistance

Comparative In Vitro Potency Against Monkeypox Virus: Tecovirimat vs. Brincidofovir

Tecovirimat demonstrates higher in vitro potency against monkeypox virus (MPXV) than brincidofovir, a lipid-conjugated prodrug of cidofovir. Its EC50 values are markedly lower across a range of tested strains [1][2].

Monkeypox Virus MPXV EC50 Antiviral

In Vivo Efficacy: Delayed Treatment with Tecovirimat in a Lethal Orthopoxvirus Challenge

In a stringent model of lethal orthopoxvirus infection, Tecovirimat administered orally once daily for 10 days prevented mortality even when treatment was significantly delayed. This demonstrates robust post-exposure protection not necessarily replicated by alternative compounds [1].

In Vivo Efficacy Survival Mouse Model Ectromelia Virus

Procurement-Aligned Application Scenarios for Tecovirimat (CAS 869572-92-9)


Investigating Poxvirus Egress and Viral Spread Mechanisms

Tecovirimat is the definitive chemical probe for dissecting the role of the VP37/F13L protein in the formation of enveloped virions and viral dissemination [1]. Its high selectivity index (>2,000 for vaccinia virus) [2] minimizes confounding cytotoxicity, enabling clear, high-resolution studies of the viral egress pathway without the off-target effects associated with DNA polymerase inhibitors.

Establishing Orthogonal Antiviral Controls in Resistance Studies

Given its distinct mechanism of action and the established lack of cross-resistance with cidofovir/brincidofovir [3], Tecovirimat serves as an essential orthogonal control. It is specifically indicated for use in experiments designed to isolate VP37-dependent viral pathways or to validate that an observed phenotype is not due to a mechanism shared by DNA polymerase inhibitors.

Standardizing In Vitro Orthpoxvirus Inhibition Assays

With well-defined, low EC50 values against a broad panel of orthopoxviruses (e.g., 0.009 µM for vaccinia, 0.014-0.039 µM for monkeypox) [4], Tecovirimat provides a consistent and potent reference standard. Its use ensures reliable assay performance for screening novel compounds or evaluating viral fitness, with potency that distinguishes it from less active comparators like cidofovir (EC50 >29 µM against vaccinia) [2].

Modeling Post-Exposure Prophylaxis in Animal Studies

Tecovirimat's validated oral bioavailability and robust efficacy, including 100% survival in a lethal ectromelia virus challenge model even when treatment is delayed by 72 hours [2], make it the compound of choice for establishing a positive control in in vivo studies evaluating post-exposure prophylaxis or therapeutic interventions against orthopoxvirus infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tecovirimat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.